Cas no 1823962-65-7 (3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid)

3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-butylpyrazol-4-yl)propanoic acid
- 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
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- インチ: 1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14)
- InChIKey: VAOZKJGNWUBIEM-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=NN(C=1)CCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 185
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6904-0.5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
Life Chemicals | F2147-6904-10g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
Life Chemicals | F2147-6904-2.5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 2.5g |
$996.0 | 2023-09-06 | |
Life Chemicals | F2147-6904-1g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 1g |
$498.0 | 2023-09-06 | |
TRC | B209991-1g |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 1g |
$ 705.00 | 2022-06-07 | ||
Life Chemicals | F2147-6904-0.25g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 0.25g |
$449.0 | 2023-09-06 | |
Life Chemicals | F2147-6904-5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
TRC | B209991-500mg |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 500mg |
$ 455.00 | 2022-06-07 | ||
TRC | B209991-100mg |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 100mg |
$ 115.00 | 2022-06-07 |
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acidに関する追加情報
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1823962-65-7)
The compound 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, with the CAS registry number 1823962-65-7, is an organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a pyrazole ring substituted with a butyl group at position 1 and a propanoic acid moiety at position 4, making it a unique member of the pyrazole family.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid as a candidate for anti-inflammatory and antioxidant therapies. The propanoic acid group in this compound is believed to contribute to its ability to modulate cellular responses, particularly in inflammation-related pathways. This makes it a promising lead compound for further exploration in preclinical studies.
In addition to its pharmacological potential, the synthesis and characterization of CAS No. 1823962-65-7 have been optimized through advanced synthetic methodologies. Scientists have developed efficient routes to synthesize this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These advancements not only enhance the yield and purity of the compound but also pave the way for large-scale production, which is essential for its potential commercialization.
The structural uniqueness of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid lies in its ability to form hydrogen bonds due to the presence of both the pyrazole ring and the carboxylic acid group. This property is crucial for its interaction with biological targets, such as enzymes and receptors, which are often key components in disease pathways. Recent research has demonstrated that this compound exhibits selective binding to certain protein targets, suggesting its potential as a modulator in various therapeutic areas.
Beyond its direct pharmacological applications, CAS No. 1823962-65-7 has also been investigated for its role in chemical biology studies. Researchers have utilized this compound as a tool to probe cellular signaling pathways and understand the molecular mechanisms underlying various physiological processes. Such studies contribute to our broader understanding of how small molecules can influence cellular behavior, opening new avenues for drug design.
In terms of safety and toxicity profiles, preliminary studies indicate that 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid exhibits low toxicity at therapeutic concentrations, making it a safer option for potential use in medicinal applications. However, further toxicological evaluations are required to fully assess its safety profile and ensure compliance with regulatory standards.
The versatility of this compound is further underscored by its application in material science. Researchers have explored its use as a building block for constructing more complex molecular architectures, such as supramolecular assemblies and functional materials. These applications highlight the interdisciplinary relevance of CAS No. 1823962_65_7, extending beyond traditional pharmaceutical uses.
In conclusion, 3-(1-butyl_1H-pyrazol_4_yl)propanoic acid, with CAS registry number 1823962_65_7, represents a valuable addition to the arsenal of compounds available for drug discovery and chemical research. Its unique structure, coupled with promising biological activities, positions it as a key player in advancing therapeutic interventions across various disease states.
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